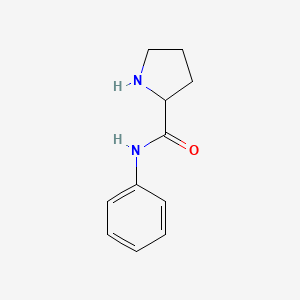

N-phenylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXYBKZDRCXDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenylpyrrolidine 2 Carboxamide and Its Analogues

Classical and Contemporary Approaches to Amide Bond Formation

The creation of the amide linkage between a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in organic synthesis. nih.gov The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Consequently, the synthesis of N-phenylpyrrolidine-2-carboxamide relies on the activation of the carboxylic acid group of a pyrrolidine-2-carboxylic acid derivative.

The most direct route to this compound involves the reaction of a pyrrolidine-2-carboxylic acid derivative with an aromatic amine, such as aniline (B41778). Research has demonstrated the synthesis of a series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives via the reaction of pyrrolidine-2-carbonyl chloride with various substituted anilines. rroij.comresearchgate.net In one specific method, the reaction is carried out by refluxing the reactants in acetone (B3395972) for several hours. rroij.com

An alternative approach involves the high-temperature condensation of L-glutamic acid with aniline, which yields (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide, an analogue of the target compound. nih.gov This reaction proceeds by stirring the mixture at 195-200 °C, during which the water formed is removed by azeotropic distillation. nih.gov This method highlights a pathway that constructs the amide bond and modifies the pyrrolidine (B122466) ring simultaneously.

To facilitate amide bond formation under milder conditions, the carboxyl group of pyrrolidine-2-carboxylic acid must be activated. umich.edu This involves converting the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com Common activated derivatives include acyl chlorides, anhydrides, and active esters. fishersci.co.ukumich.edu

Acyl Chlorides: The conversion of the carboxylic acid to an acyl chloride is a classic activation strategy. fishersci.co.ukumich.edu For instance, pyrrolidine-2-carboxylic acid hydrochloride can be treated with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the highly reactive pyrrolidine-2-carbonyl chloride. rroij.comyoutube.com This acyl chloride can then readily react with an amine to form the desired carboxamide. rroij.com

Active Esters via Coupling Reagents: Modern peptide coupling reagents are widely used to generate active ester intermediates in situ, which then react with the amine. iris-biotech.debath.ac.uk These reagents offer the advantage of milder reaction conditions and often help in suppressing side reactions like racemization. iris-biotech.debath.ac.uk Common coupling systems used for forming amide bonds with proline derivatives (the parent structure of pyrrolidine-2-carboxylic acid) include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used, often in combination with additives. fishersci.co.ukpeptide.com For example, the combination of EDC and 1-Hydroxybenzotriazole (HOBt) is effective for amide formation with N-Boc-D-proline. nih.gov

Uronium/Phosphonium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators. fishersci.co.ukpeptide.com HATU, for instance, has been successfully used in coupling reactions involving complex carboxylic acids and amines. nih.gov

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (such as an O-acylisourea for carbodiimides or an active ester with HOBt), which is then susceptible to nucleophilic attack by the amine. umich.edubath.ac.uk

The choice of reagents and solvents plays a critical role in the success of the carboxamide coupling reaction, influencing yield, reaction time, and the preservation of stereochemical integrity.

Coupling Reagents and Additives: A variety of coupling reagents are available, each with specific applications. A study comparing different reagents for a challenging amide coupling found that a system using EDC and 4-Dimethylaminopyridine (DMAP) with a catalytic amount of HOBt was highly effective for coupling with electron-deficient amines. nih.gov The proposed mechanism suggests that after the initial formation of an HOBt active ester, DMAP acts as an acyl transfer agent to form a highly reactive acyliminium ion intermediate. nih.gov Additives like HOBt or HOAt are crucial not only for accelerating the reaction but also for suppressing racemization, a common issue in peptide chemistry. bath.ac.uk

Bases and Solvents: A base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt, if used. fishersci.co.uk Common bases include tertiary amines like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). nih.govfishersci.co.uk The solvent choice is dictated by the solubility of the reactants and reagents. google.com Commonly used solvents are polar aprotic solvents such as:

Dimethylformamide (DMF)

Dichloromethane (DCM)

Acetonitrile (B52724) (CH₃CN)

Acetone nih.govfishersci.co.ukrroij.com

The table below summarizes the conditions used in various amide coupling reactions relevant to the synthesis of this compound and its analogues.

| Carboxylic Acid Derivative | Amine | Coupling System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pyrrolidine-2-carbonyl chloride | Substituted Aniline | - | - | Acetone | Reflux | N/A | rroij.com |

| Boc-valine | Aniline derivative | HATU (1 equiv) | DIPEA (5 equiv) | DMF | 23 | 38 | nih.gov |

| Boc-valine | Aniline derivative | BOPCl (1.5 equiv) | Et₃N (3 equiv) | DCM | 23 | 28 | nih.gov |

| Boc-valine | Aniline derivative | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | - | CH₃CN | 23 | 85 | nih.gov |

| N-Boc-D-proline | 8-Aminoquinoline | EDCI, HOBt | - | DCM | rt | 85 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Strategies for Pyrrolidine Ring Construction and Functionalization

Beyond forming the amide bond, synthetic strategies can also focus on constructing the pyrrolidine ring itself as a key step toward the final product. These methods often provide access to a wide range of substituted analogues.

The pyrrolidine ring can be formed from acyclic precursors through various intramolecular cyclization reactions.

Reductive Amination of Diketones: One effective method for synthesizing N-aryl-substituted pyrrolidines is the reductive amination of 1,4-dicarbonyl compounds with anilines. mdpi.commdpi.com This process involves the condensation of the amine with the diketone to form C=N intermediates, followed by a reduction step that forges the C-N bonds and completes the ring. mdpi.com An iridium-catalyzed transfer hydrogenation process has been shown to furnish N-aryl-substituted pyrrolidines in good to excellent yields from diketones. mdpi.com

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides is a powerful tool for constructing five-membered nitrogen heterocycles like pyrrolidine. mdpi.com For example, an azomethine ylide generated from the reaction of an aldehyde with glycine (B1666218) can undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile to afford pyrrolidine derivatives. mdpi.com

Other Cyclization Strategies:

Intramolecular Amination: A copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines from appropriately functionalized acyclic amines. organic-chemistry.org

Cyclization of Amino Alcohols: The cyclization of 1,4-amino alcohols, often under acidic conditions or after activation of the hydroxyl group, is a classical approach to the pyrrolidine ring. mdpi.comorganic-chemistry.org

Catalytic hydrogenation is a key technique used either to form the pyrrolidine ring from an aromatic precursor (like a pyrrole) or to introduce specific stereochemistry after a cyclization event.

Hydrogenation of Pyrroles: The saturation of a pyrrole (B145914) ring via heterogeneous catalytic hydrogenation is a well-established method for producing pyrrolidines. researchgate.net This transformation can be highly diastereoselective, allowing for the creation of multiple new stereocenters. researchgate.net A variety of catalysts and conditions have been explored for this purpose. Rhodium is a frequently used metal, typically supported on activated carbon (Rh/C) or alumina (B75360) (Rh/Al₂O₃). researchgate.netresearchgate.net For instance, the rhodium-catalyzed hydrogenation of an N-substituted pyrrole derivative in methanol (B129727) at 20 bar and 25 °C resulted in the corresponding pyrrolidine with a 98% isolated yield and 95% diastereomeric excess. researchgate.net Ruthenium (Ru) nanoparticles have also been shown to be active for the hydrogenation of N-Boc-pyrrole-2-carboxylate. researchgate.net

Hydrogenation of Pyrrolines: In multi-step syntheses, a cyclization reaction may first yield a partially unsaturated pyrroline (B1223166) ring. This intermediate can then be hydrogenated to the final pyrrolidine. For example, a 2-pyrroline derivative can be hydrogenated over palladium on carbon (Pd/C) to produce the saturated pyrrolidine ring. mdpi.com

The table below details various catalytic systems used for the hydrogenation of pyrrole and pyrroline precursors.

| Substrate | Catalyst | Support | Solvent | Pressure | Temp (°C) | Yield (%) | Reference |

| N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | Rhodium | - | Methanol | 20 bar | 25 | 98 | researchgate.net |

| Ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate | 5% Rh | Al₂O₃ | Methanol | 10 bar | 25 | 91 | researchgate.net |

| 2,5-dimethylpyrrole | 5% Rh | Al₂O₃ | Acetic Acid | 3 bar | rt | 70 | researchgate.netresearchgate.net |

| Methyl-N-Boc-pyrrole-2-carboxylate | Ru nanoparticles | - | Ethanol | 5 bar | 25 | N/A | researchgate.net |

| 2-pyrroline derivative | Palladium | Carbon | - | - | - | N/A | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Intramolecular Amination and Carboamination Approaches for Pyrrolidine Scaffold Assembly

The construction of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Intramolecular amination and carboamination reactions are powerful methods for this purpose, as they form the heterocyclic ring by creating a new carbon-nitrogen or carbon-carbon and carbon-nitrogen bond within a single molecule.

Intramolecular Amination:

Intramolecular amination reactions involve the formation of a nitrogen-containing ring from an open-chain precursor that already contains a nitrogen atom. These reactions can be promoted by various catalysts, often employing transition metals. For instance, palladium-catalyzed intramolecular amination of alkenes is a significant strategy for creating pyrrolidines. rsc.org This process typically begins with an aminopalladation step, leading to a 2-amino alkyl–palladium intermediate that can then undergo further reactions to yield the desired heterocyclic product. rsc.org

Copper-catalyzed methods have also proven effective for the synthesis of pyrrolidines through intramolecular C-H amination. nih.govacs.org These reactions can utilize N-fluoride amides as precursors, with copper complexes facilitating the formation of the pyrrolidine ring. nih.govacs.org Mechanistic studies suggest that these transformations proceed through a specific pathway dependent on the copper catalyst. acs.org The choice of the halide group on the nitrogen precursor can influence the reaction's efficiency, with N-fluoro compounds sometimes providing higher yields than their N-chloro counterparts. nih.govacs.org

Visible-light photoredox catalysis has emerged as a mild and versatile approach for intramolecular C(sp3)–H amination. recercat.cat This method can be used to construct both pyrrolidine and piperidine (B6355638) rings under uniform reaction conditions. recercat.cat

Intramolecular Carboamination:

Intramolecular carboamination reactions are particularly attractive as they form two bonds in a single operation, building complexity in a concise manner. These reactions simultaneously form a carbon-nitrogen and a carbon-carbon bond. Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides access to N-functionalized pyrrolidines. nih.govfigshare.com This method has been shown to be effective for both aromatic and aliphatic γ-alkenyl N-arylsulfonamides. nih.gov High levels of diastereoselectivity have been observed, with the cis substitution pattern often being the major product in the synthesis of 2,5-disubstituted pyrrolidines. nih.govnih.gov The mechanism is thought to involve an intramolecular syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov

Recent advancements include hybrid palladium-catalyzed intramolecular gem-difluoroalkylamination of conjugated dienes, offering a versatile route to a variety of functionalized pyrrolidines under mild conditions. acs.orgresearchgate.net

| Method | Catalyst/Promoter | Precursor | Key Features |

| Intramolecular Amination | Palladium rsc.org | Alkenyl amines | Forms pyrrolidines via aminopalladation. rsc.org |

| Intramolecular Amination | Copper nih.govacs.org | N-fluoride amides | Effective for C-H amination. nih.govacs.org |

| Intramolecular Amination | Visible-light photoredox recercat.cat | Fluorinated starting materials | Mild and versatile conditions. recercat.cat |

| Intramolecular Carboamination | Copper(II) carboxylate nih.govfigshare.com | Alkenyl N-arylsulfonamides | Forms two bonds in one step, high diastereoselectivity. nih.govnih.gov |

| Intramolecular Carboamination | Palladium acs.orgresearchgate.net | Conjugated dienes | Versatile for functionalized pyrrolidines. acs.orgresearchgate.net |

Stereoselective Synthesis and Enantiomeric Control in this compound Production

Achieving the correct stereochemistry is crucial in the synthesis of many biologically active molecules, including this compound. The spatial arrangement of atoms can significantly impact a compound's properties. Therefore, methods that control the formation of specific stereoisomers are of paramount importance.

A common and effective strategy for ensuring the desired stereochemistry in the final product is to begin the synthesis with a starting material that is already enantiomerically pure. Proline, a naturally occurring amino acid, is a frequently used chiral building block for the synthesis of pyrrolidine-containing compounds. mdpi.comnih.gov Its inherent chirality can be transferred through a synthetic sequence to the target molecule.

For instance, (S)-prolinol, which can be obtained by the reduction of proline, is a versatile starting material for the synthesis of various pyrrolidine derivatives. mdpi.com The synthesis of drugs like Alpelisib involves the reaction of a pyridine (B92270) derivative with L-prolinamide, highlighting the direct use of a chiral precursor to achieve the desired stereochemistry. mdpi.com Similarly, the synthesis of Protirelin utilizes (S)-pyrrolidine-2-carboxamide. mdpi.com

The use of chiral precursors ensures that the final product is obtained as a single enantiomer, which is often essential for its intended biological activity. mdpi.com

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, guided by a chiral element present in the substrate, reagent, or catalyst. youtube.com This process is fundamental to asymmetric synthesis, aiming to create a new chiral center with a specific configuration. youtube.comrsc.org

In the context of pyrrolidine synthesis, asymmetric induction can be achieved through various catalytic methods. For example, chiral phosphoric acid catalysts have been used in aza-Michael reactions to produce enantioenriched chiral pyrrolidines. whiterose.ac.uk The success of asymmetric synthesis relies on the energy difference between the diastereomeric transition states, which leads to the formation of stereoisomers in unequal amounts. youtube.com

The development of chiral catalysis systems, including those based on silver and copper, has provided operationally simpler and more robust processes for the asymmetric synthesis of substituted pyrrolidine-2-carboxamides. google.com These methods can lead to high enantiopurity in the desired products. google.com

During the chemical modification or derivatization of a chiral molecule, there is often a risk of racemization, where the enantiomerically pure compound converts into a mixture of enantiomers. This is particularly a concern when a stereocenter is located near a reactive site.

Several strategies are employed to minimize or prevent racemization. One approach is to perform reactions under mild conditions. For example, minimizing the use of strong bases or high temperatures can help preserve the stereochemical integrity of the molecule. researchgate.net In some cases, base-catalyzed racemization can be a deliberate strategy to convert an unwanted enantiomer into the desired one in a dynamic kinetic resolution process. researchgate.netacs.org

Another strategy involves the use of protecting groups. For instance, protecting the nitrogen of a pyrrolidine ring can prevent reactions at that site and help maintain the stereochemistry of adjacent carbons. The choice of protecting group and the conditions for its removal are critical to avoid racemization.

In the synthesis of certain pyrrolidine derivatives, it has been observed that the conditions used for hydrolysis can influence the final stereochemistry. For example, basic hydrolysis of an amide can lead to epimerization at the alpha-carbon, resulting in a single, more stable diastereomer. nih.gov Conversely, acidic hydrolysis may yield a different diastereomer. nih.gov Careful control of reaction conditions is therefore essential to obtain the desired stereoisomer.

| Strategy | Description | Example |

| Chiral Precursors | Using enantiomerically pure starting materials like L-proline or its derivatives. mdpi.com | Synthesis of Alpelisib using L-prolinamide. mdpi.com |

| Asymmetric Induction | Using chiral catalysts to favor the formation of one stereoisomer. whiterose.ac.uk | Chiral phosphoric acid catalyzed aza-Michael reactions. whiterose.ac.uk |

| Racemization Mitigation | Employing mild reaction conditions and appropriate protecting groups to prevent loss of stereochemical purity. researchgate.net | Minimizing strong base and high temperatures during derivatization. researchgate.net |

| Controlled Epimerization | Utilizing specific reaction conditions to deliberately invert a stereocenter to the desired configuration. nih.gov | Basic hydrolysis of an amide to yield a specific diastereomer. nih.gov |

Advanced Synthetic Transformations for this compound Modifications

Once the core this compound scaffold is assembled, further modifications can be made to introduce a variety of functional groups. These transformations are crucial for creating analogues with diverse properties.

The nitrogen atom of the pyrrolidine ring is a common site for derivatization due to its nucleophilicity. nih.gov Acylation and sulfonylation are two important reactions used to modify this position.

Acylation:

Acylation involves the introduction of an acyl group (R-C=O) onto the pyrrolidine nitrogen. This can be achieved by reacting the pyrrolidine with an acid chloride, anhydride (B1165640), or carboxylic acid in the presence of a coupling agent. rsc.orgresearchgate.net The resulting N-acylpyrrolidine can exhibit different chemical and physical properties compared to the parent amine. For example, acylation can influence the conformation of the pyrrolidine ring. beilstein-journals.org The choice of acylating agent allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. nih.gov

Sulfonylation:

Sulfonylation is the process of attaching a sulfonyl group (R-SO2) to the pyrrolidine nitrogen. This is typically carried out using a sulfonyl chloride in the presence of a base. d-nb.infobeilstein-journals.org The resulting N-sulfonylpyrrolidine, or sulfonamide, has distinct electronic and steric properties compared to the corresponding amide. The sulfonamide group can act as a hydrogen bond donor and can significantly influence the biological activity of the molecule. researchgate.net

Both acylation and sulfonylation are versatile reactions that allow for the late-stage functionalization of the pyrrolidine scaffold, providing access to a diverse library of analogues for various applications. beilstein-journals.org

| Reaction | Reagent | Product | Key Features |

| Acylation | Acid chloride, anhydride, or carboxylic acid + coupling agent rsc.orgresearchgate.net | N-Acylpyrrolidine | Introduces an acyl group, can influence ring conformation. beilstein-journals.org |

| Sulfonylation | Sulfonyl chloride + base d-nb.infobeilstein-journals.org | N-Sulfonylpyrrolidine (Sulfonamide) | Introduces a sulfonyl group, can act as a hydrogen bond donor. researchgate.net |

Introduction of Substituents on the Phenyl Moiety of this compound

The functionalization of the phenyl ring in this compound is a key strategy for creating a library of analogues with diverse properties. A primary method for achieving this involves the reaction of a proline derivative with a substituted aniline.

A common synthetic approach starts with L-proline (pyrrolidine-2-carboxylic acid), which is first converted to its more reactive acid chloride form, pyrrolidine-2-carbonyl chloride. rroij.comresearchgate.net This activation is typically achieved using a chlorinating agent like phosphorus pentachloride (PCl₅) in the presence of acetyl chloride. rroij.comresearchgate.net The resulting pyrrolidine-2-carbonyl chloride is then reacted with a variety of substituted anilines in a suitable solvent, such as acetone, under reflux conditions to yield the corresponding N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives. rroij.comresearchgate.net

This method allows for the incorporation of a wide range of substituents onto the phenyl ring, as dictated by the choice of the starting aniline. Both electron-donating and electron-withdrawing groups can be introduced at various positions (ortho, meta, and para) on the phenyl ring. For instance, researchers have successfully synthesized analogues with chloro, fluoro, methyl, and methoxy (B1213986) groups on the phenyl moiety. rroij.com Further modifications can be made, such as the acetylation of the pyrrolidine nitrogen, to create additional derivatives like 1-acetyl-N-(substituted)pyrrolidine-2-carboxamides. rroij.comresearchgate.net The purity and structure of these synthesized compounds are typically confirmed using techniques like thin-layer chromatography (TLC), elemental analysis, and spectral data from 1H NMR and IR. rroij.comresearchgate.net

Table 1: Examples of Synthesized N-(Substituted Phenyl)pyrrolidine-2-carboxamide Analogues

| Compound ID | Phenyl Substituent | Reference |

|---|---|---|

| 3a | 2-Chloro | rroij.com |

| 3b | 3-Chloro | rroij.com |

| 3c | 4-Chloro | rroij.com |

| 3d | 2-Fluoro | rroij.com |

| 3e | 3-Fluoro | rroij.com |

| 3f | 4-Fluoro | rroij.com |

| 3g | 2-Methyl | rroij.com |

| 3h | 3-Methyl | rroij.com |

| 3i | 4-Methoxy | rroij.com |

Multi-Component and One-Pot Synthetic Protocols for this compound Analogues

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov Several such protocols have been developed for the synthesis of this compound analogues.

One-Pot Amidation: A straightforward one-pot method involves the amidation of proline or its derivatives. For example, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized via a two-step, one-pot amidation of the corresponding acid. nih.gov This process uses thionyl chloride to activate the carboxylic acid, followed by the addition of various amines in a solvent like dichloromethane. nih.gov Similarly, a one-pot synthesis of chiral β-heterosubstituted alcohols can be adapted to produce (S)-N-Phenylpyrrolidine-2-carboxamide and its analogues with high enantioselectivity. acs.orgnih.gov This particular method achieved a 70.7% yield for the unsubstituted (S)-N-phenylpyrrolidine-2-carboxamide. acs.orgnih.gov Another one-pot synthesis has been developed for (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamide (B126068) compounds from trans-4-hydroxy proline and trifluoroacetimidoyl chlorides, using a TiO₂-nanoparticle catalyst. nih.gov

Multi-Component Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and have been applied to the synthesis of pyrrolidine-containing structures. nih.govrsc.orgwikipedia.org

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govnumberanalytics.com This reaction has been employed to construct peptidomimetics and complex heterocyclic scaffolds. numberanalytics.comresearchgate.net By using proline or its derivatives as the carboxylic acid or amine component, this compound analogues can be readily assembled. The Ugi reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylate to form the final product. numberanalytics.com

A variation of this is the Ugi-like three-component reaction (Ugi-3CR) . For instance, a visible-light photocatalytic, metal-free Ugi-3CR has been used to synthesize N-phenylpyrrolidine derivatives. rsc.org This reaction involves an in-situ oxidized tertiary cyclic aromatic amine (like N-phenylpyrrolidine), a carboxylic acid, and an isocyanide. rsc.org This approach has been successfully used to prepare an this compound analogue in an 87% yield. rsc.org

The Passerini reaction is another significant MCR, first described in 1921, which involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org While traditionally a three-component reaction (P-3CR), variations such as a four-component reaction (P-4CR) have been developed where the carboxylic acid is replaced by an alcohol and carbon dioxide. nih.gov These reactions provide a versatile platform for synthesizing complex amide structures, including those based on the pyrrolidine scaffold. wikipedia.orgorganic-chemistry.org

Microwave-assisted synthesis has also emerged as an efficient method for one-pot preparations of pyrrolidine derivatives, often proceeding without a catalyst or solvent. rsc.org These MCR and one-pot strategies represent a highly effective means of producing libraries of this compound analogues for further investigation.

Table 2: Summary of Multi-Component and One-Pot Reactions

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| One-Pot Amidation | Proline derivative, Thionyl chloride, Substituted amine | N-Substituted pyrrolidine-2-carboxamide | nih.gov |

| One-Pot DKR–ATH | α-Amino ester, Amine, Ruthenium catalyst | Chiral N-Substituted pyrrolidine-2-carboxamide | acs.orgnih.gov |

| Ugi Four-Component Reaction (Ugi-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide | nih.govnumberanalytics.com |

| Ugi-like Three-Component Reaction (Ugi-3CR) | Tertiary cyclic amine, Carboxylic acid, Isocyanide | Imide derivatives | rsc.org |

| Passerini Three-Component Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | wikipedia.orgorganic-chemistry.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-proline |

| Pyrrolidine-2-carboxylic acid |

| Phosphorus pentachloride |

| Acetyl chloride |

| Pyrrolidine-2-carbonyl chloride |

| N-(2-chlorophenyl)pyrrolidine-2-carboxamide |

| N-(3-chlorophenyl)pyrrolidine-2-carboxamide |

| N-(4-chlorophenyl)pyrrolidine-2-carboxamide |

| N-(2-fluorophenyl)pyrrolidine-2-carboxamide |

| N-(3-fluorophenyl)pyrrolidine-2-carboxamide |

| N-(4-fluorophenyl)pyrrolidine-2-carboxamide |

| N-(2-methylphenyl)pyrrolidine-2-carboxamide |

| N-(3-methylphenyl)pyrrolidine-2-carboxamide |

| N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |

| 1-acetyl-N-(substituted)pyrrolidine-2-carboxamides |

| N-(2-bromophenyl)pyrrolidine-2-carboxamide |

| Thionyl chloride |

| N-(2'-nitrophenyl)pyrrolidine-2-carboxamides |

| trans-4-hydroxy proline |

| Trifluoroacetimidoyl chlorides |

| (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide |

| Titanium dioxide (TiO₂) |

| α-acetamido carboxamide |

| N-phenylpyrrolidine |

| α-acyloxy amide |

| Carbon dioxide |

| α-Bromoacetophenone |

| Ethyl acetoacetate |

Spectroscopic Characterization and Structural Elucidation of N Phenylpyrrolidine 2 Carboxamide Systems

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in N-phenylpyrrolidine-2-carboxamide. The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds. These spectral signatures provide definitive evidence for the presence of the amide and phenyl groups, as well as the pyrrolidine (B122466) ring.

Key vibrational frequencies observed in the FT-IR spectrum of this compound are summarized in the table below. The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3278 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is also prominent, generally observed around 1631 cm⁻¹. Furthermore, the presence of the phenyl ring is confirmed by aromatic C-C stretching vibrations, which are typically found near 1506 cm⁻¹. The analysis of these characteristic peaks allows for a comprehensive identification of the functional moieties within the this compound molecule. rroij.comresearchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3278 | Amide |

| C=O Stretch | 1631 | Carboxamide |

| Aromatic C-C Stretch | 1506 | Phenyl Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons and carbon atoms, as well as the elucidation of complex conformational and intermolecular interactions.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for characterizing the proton environments in this compound. The ¹H NMR spectrum provides information on the chemical shift, integration, and multiplicity of each proton, which helps in assigning them to specific positions within the molecule.

In a typical ¹H NMR spectrum of (S)-N-phenylpyrrolidine-2-carboxamide recorded in deuterated chloroform (B151607) (CDCl₃), a singlet corresponding to the amide proton (NH) is observed at approximately 9.8 ppm. rsc.org The aromatic protons of the phenyl group appear as a multiplet in the range of 7.65 ppm. rsc.org The protons of the pyrrolidine ring exhibit distinct signals: the proton at the chiral center (C2) appears as a triplet around 3.9 ppm, while the methylene (B1212753) protons (CH₂) of the ring are observed as multiplets at approximately 3.05 ppm, 2.2 ppm, and 1.8 ppm. rsc.org The integration of these signals corresponds to the number of protons in each environment.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Amide (NH) | 9.8 | s |

| Aromatic (5H) | 7.65 | m |

| Pyrrolidine CH (C2) | 3.9 | t |

| Pyrrolidine CH₂ | 3.05 | m |

| Pyrrolidine CH₂ | 2.2 | m |

| Pyrrolidine CH₂ | 1.8 | m |

| Data for (S)-N-phenylpyrrolidine-2-carboxamide in CDCl₃ rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to delineate the carbon framework of this compound. The ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule, providing a "fingerprint" of its carbon skeleton.

For (S)-N-phenylpyrrolidine-2-carboxamide in CDCl₃, the carbonyl carbon of the amide group (C=O) resonates at approximately 173.4 ppm. rsc.org The carbon atoms of the phenyl ring show signals at 137.8 ppm, 128.9 ppm, and 119.4 ppm. rsc.org The carbons of the pyrrolidine ring are observed at 60.0 ppm (C2), 47.3 ppm (C5), 30.7 ppm, and 26.5 ppm. rsc.org The precise chemical shifts can vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Amide) | 173.4 |

| C (Aromatic) | 137.8 |

| CH (Aromatic) | 128.9 |

| CH (Aromatic) | 119.4 |

| C2 (Pyrrolidine) | 60.0 |

| C5 (Pyrrolidine) | 47.3 |

| CH₂ (Pyrrolidine) | 30.7 |

| CH₂ (Pyrrolidine) | 26.5 |

| Data for (S)-N-phenylpyrrolidine-2-carboxamide in CDCl₃ rsc.org |

Advanced NMR Techniques for Conformational Studies and Intermolecular Interaction Detection

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for investigating the three-dimensional structure and conformational preferences of this compound. nih.gov These methods can reveal through-space interactions between protons, providing insights into the spatial arrangement of different parts of the molecule. For instance, NOE studies can help determine the preferred orientation of the phenyl group relative to the pyrrolidine ring. nih.gov

Furthermore, techniques like paramagnetic relaxation enhancement (PRE) and the observation of interligand NOEs (INPHARMA) can be used to study intermolecular interactions, such as the binding of this compound to a receptor. carlomagno-group.org These advanced experiments are invaluable for understanding the molecule's behavior in solution and its potential interactions with biological targets. carlomagno-group.org The combination of various NMR methods allows for a comprehensive elucidation of both the static and dynamic aspects of the molecule's structure. auremn.org.br

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of this compound.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₁₁H₁₄N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (190.24 g/mol ). molport.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula.

Mass Spectrometric Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. While specific experimental mass spectra for this compound are not widely published, the expected fragmentation patterns can be predicted based on its structure and common fragmentation pathways for amides and pyrrolidine-containing molecules.

Upon ionization in a mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]+• or [M+H]+) of this compound would be observed. Subsequent fragmentation would likely involve the cleavage of the amide bond, the pyrrolidine ring, and the loss of small neutral molecules. High-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular formula by providing a highly accurate mass measurement.

For related compounds, such as N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide, observed fragmentation includes cleavage of the pyrrolidine ring. The analysis of fragmentation patterns provides a fingerprint that helps to confirm the connectivity of the atoms within the molecule.

Elemental Composition Determination for Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound, thereby assessing its purity and stoichiometry. This method determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C11H14N2O. molport.comnih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 69.44 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 7.42 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.73 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.41 |

| Total | 190.25 | 100.00 |

In practice, experimentally determined percentages of C, H, and N that are within ±0.4% of the theoretical values are considered evidence of high purity. mdpi.com Studies on related N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives confirm the use of elemental analysis to ensure the purity of the synthesized compounds. rroij.com

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis and Molecular Conformation of this compound

The crystal structure of (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide was determined to be in the monoclinic space group P21. acs.orgnist.govbldpharm.com The analysis reveals a specific spatial arrangement of the molecule in the crystal lattice.

Table 2: Crystal Data and Structure Refinement for (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide

| Parameter | Value |

| Chemical Formula | C11H12N2O2 |

| Formula Weight | 204.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 4.919 (3) |

| b (Å) | 9.995 (7) |

| c (Å) | 10.382 (7) |

| β (°) | 99.05 (3) |

| Volume (ų) | 504.1 (6) |

| Z | 2 |

| Temperature (K) | 296 |

| Data sourced from Acta Crystallographica Section E. acs.orgnist.govbldpharm.com |

The pyrrolidinone ring in this structure is twisted relative to the plane of the phenyl group. acs.orgbldpharm.comnist.gov This twisting is a key conformational feature of the molecule in the solid state.

Dihedral Angle Analysis within Pyrrolidinone and Pyrrolidine Ring Systems

A key finding from the crystallographic study is that the pyrrolidinone ring is twisted with respect to the phenyl plane, with a dihedral angle of 70.73 (7)°. rroij.comacs.orgbldpharm.comnist.gov This significant twist indicates a non-planar relationship between the two main structural components of the molecule.

Characterization of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The way molecules are arranged in a crystal is determined by intermolecular forces, with hydrogen bonding often playing a dominant role. In the crystal structure of (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide, molecules are linked by N—H⋯O hydrogen bonds. rroij.comacs.orgbldpharm.comnist.gov These interactions create a layered structure parallel to the (001) crystal plane. acs.orgbldpharm.comnist.gov

Table 3: Hydrogen-Bond Geometry for (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H11···O2i | 0.89 (1) | 1.98 (1) | 2.869 (2) | 172 (2) |

| N2—H12···O1ii | 0.89 (1) | 2.19 (1) | 3.038 (2) | 158 (2) |

| Symmetry codes: (i) −x+2, y+1/2, −z+1; (ii) x+1, y, z. Data sourced from Acta Crystallographica Section E. bldpharm.com |

These hydrogen bonds are critical in stabilizing the crystal lattice and dictating the macroscopic properties of the solid.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of compound purity. For N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, silica (B1680970) gel-G coated plates are used, with visualization of the separated spots often achieved using iodine vapor. rroij.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique for the purification and purity assessment of non-volatile compounds. Reverse-phase HPLC is a common method for compounds like this compound. For enantiomeric compounds, such as (S)- and (R)-N-phenylpyrrolidine-2-carboxamide, chiral HPLC columns are required to separate the two enantiomers. acs.org The purity of the synthesized compounds is often confirmed to be greater than 95% by HPLC analysis. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography, often coupled with a mass spectrometer (GC-MS), can be used for separation and identification. The sample is vaporized and separated in a column, with components identified by their retention times and mass spectra. mdpi.com

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool for the real-time monitoring of chemical reactions that produce this compound derivatives and for the preliminary verification of their purity. tandfonline.comrsc.org Its simplicity and speed allow chemists to quickly assess the status of a reaction, determining the consumption of starting materials and the formation of the desired product. tandfonline.comacs.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, commonly silica gel. tandfonline.comrsc.org The plate is then placed in a sealed chamber containing a solvent system, known as the eluent. As the eluent moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the adsorbent.

For instance, in the synthesis of various carboxamide derivatives, TLC is used to track the reaction's progress until the amine starting material is fully converted. tandfonline.com The visualization of the separated spots on the TLC plate is often achieved under UV light (typically at 254 nm), especially for compounds that contain a chromophore, or by using chemical staining agents like ninhydrin, which is particularly useful for detecting primary and secondary amines. tandfonline.comacs.org

The relative movement of a compound is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the desired product, a chemist can effectively monitor the reaction's progression. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate a successful transformation.

Furthermore, TLC is crucial for verifying the purity of the isolated product. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots suggests the existence of impurities, which may necessitate further purification steps such as column chromatography. tandfonline.com For example, in the synthesis of certain N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety, a mixture of two products was separated using column chromatography, with the separation process being monitored by TLC. tandfonline.com

Table 1: TLC Parameters for Monitoring N-Substituted Carboxamide Synthesis tandfonline.comrsc.orgacs.org

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Eluent (Mobile Phase) | System dependent, often a mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation. |

| Visualization | UV light (254 nm), Ninhydrin solution and heat, KMnO4 stain. |

| Application | Monitoring the conversion of amine starting materials and the formation of the carboxamide product. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. These methods are particularly valuable for the analysis of this compound and its derivatives, offering higher resolution, sensitivity, and speed compared to TLC. uni-lj.siacgpubs.org

Both HPLC and UPLC operate on the same principle: a liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The components of the sample interact differently with the stationary phase, causing them to separate as they pass through the column. A detector at the end of the column measures the concentration of each component as it elutes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established technique for the analysis of a wide range of compounds, including various carboxamides. uni-lj.si In the context of this compound systems, HPLC is used for purity assessment and for the separation of stereoisomers. For instance, the separation of isomers of a compound related to this compound was achieved using a C18 preparative column with a mobile phase consisting of acetonitrile (B52724) and sodium formate. uni-lj.si The purity of the final product was confirmed to be greater than 99% based on both UV and radioactive chromatograms. uni-lj.si Chiral HPLC, which utilizes a chiral stationary phase, is specifically employed to separate enantiomers, which are non-superimposable mirror images of each other. acs.org

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (sub-2 µm) and operating at much higher pressures than traditional HPLC. acgpubs.org This results in dramatically improved resolution, sensitivity, and speed of analysis. mdpi.comresearchgate.net The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications. acgpubs.org

For example, a stability-indicating UPLC method was developed for the simultaneous determination of beta-blockers and diuretics, achieving separation on a Waters Acquity BEH C18 column (50×2.1 mm, 1.7 µm) in just 3.3 minutes. acgpubs.org The integration of UPLC with mass spectrometry (UPLC-MS) further enhances its capabilities, allowing for the determination of the structure of unknown impurities and degradation products. acgpubs.org This combination is a powerful tool for in-depth analysis of complex samples. researchgate.net

Table 2: Exemplary HPLC/UPLC Conditions for Carboxamide Analysis uni-lj.siacgpubs.org

| Parameter | HPLC Example uni-lj.si | UPLC Example acgpubs.org |

| Stationary Phase | RP Alltima C18 preparative column | Waters Acquity BEH C18, 50×2.1 mm, 1.7 µm |

| Mobile Phase | Acetonitrile (ACN) and 4 mM Sodium formate | Gradient of two mobile phases |

| Detection | UV and radioactive detection | UV and Mass Spectrometry (MS) |

| Application | Purity assessment and separation of isomers | Rapid, high-resolution separation and stability indicating assays |

Chemical Derivatization for Enhanced Chromatographic Resolution and Detection in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive analytical technique used to separate and identify volatile and thermally stable compounds. However, many compounds, including this compound and related structures, may not be directly suitable for GC-MS analysis due to their polarity, low volatility, or thermal instability. jfda-online.comresearchgate.net Chemical derivatization is a crucial sample preparation step that chemically modifies these analytes to make them more amenable to GC-MS analysis. jfda-online.comresearchgate.net

The primary goals of chemical derivatization for GC-MS are:

To increase volatility: By replacing polar functional groups (like -NH or -COOH) with less polar ones, the boiling point of the analyte is lowered, allowing it to be vaporized in the GC injector without decomposition. jfda-online.com

To improve thermal stability: Derivatization can protect thermally labile functional groups from degrading at the high temperatures used in the GC oven and injector. researchgate.net

To enhance chromatographic resolution: Derivatization can improve the peak shape and reduce tailing, leading to better separation of analytes in the GC column. researchgate.net

To improve mass spectral characteristics: The derivative may produce more characteristic and structurally informative fragment ions in the mass spectrometer, aiding in identification. jfda-online.com

Common derivatization reactions for compounds containing amine or amide functionalities include acylation and silylation. jfda-online.comresearchgate.net

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the analyte with an acylating agent. Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are widely used for the derivatization of amines and related compounds. nih.gov The resulting fluoroacyl derivatives are highly volatile and can be detected with high sensitivity by GC-MS, particularly when using electron capture negative ionization (ECNI). jfda-online.com For instance, in the analysis of amphetamine-related drugs, which share structural similarities with some substituted pyrrolidines, derivatization with PFPA was found to be the most effective for GC-MS analysis. nih.gov

Silylation

Silylation is another common derivatization technique where an active hydrogen in a polar functional group is replaced by a trialkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net The resulting TMS derivatives are typically more volatile, less polar, and more thermally stable than the parent compounds.

For the analysis of amino acids, which are structurally related to the pyrrolidine-2-carboxamide core, a two-step derivatization process is often employed. First, the carboxylic acid group is esterified, for example, by reacting with methanolic HCl to form the methyl ester. This is followed by acylation of the amino group with an agent like PFPA. nih.gov This dual derivatization ensures that both polar functional groups are modified, leading to excellent chromatographic properties.

Table 3: Common Derivatization Reagents and Their Applications for GC-MS Analysis jfda-online.comresearchgate.netnih.govnih.gov

| Derivatization Reagent | Abbreviation | Target Functional Groups | Key Advantages |

| Trifluoroacetic anhydride | TFAA | Amines, Alcohols, Phenols | Increases volatility, enhances detection |

| Pentafluoropropionic anhydride | PFPA | Amines, Alcohols, Phenols | Increases volatility, excellent for electron capture detection |

| Heptafluorobutyric anhydride | HFBA | Amines, Alcohols, Phenols | Increases volatility, high sensitivity |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, Alcohols, Carboxylic acids, Amides | Forms stable and volatile TMS derivatives |

The selection of the appropriate derivatization reagent and reaction conditions is critical for successful GC-MS analysis and depends on the specific chemical properties of the analyte. The development of a robust derivatization method is essential for achieving the required sensitivity, selectivity, and reproducibility in the structural elucidation and quantification of this compound systems.

Computational Chemistry and Theoretical Investigations of N Phenylpyrrolidine 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For N-phenylpyrrolidine-2-carboxamide, DFT calculations provide a foundational understanding of its fundamental characteristics.

Geometry Optimization and Conformational Energy Landscapes of this compound

The three-dimensional arrangement of atoms in a molecule is crucial to its function. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to determine the most stable geometric structure of this compound. researchgate.netbohrium.com These calculations reveal that the pyrrolidinone ring is twisted with respect to the phenyl plane, forming a significant dihedral angle. iucr.orgnih.gov For the related compound (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide, this dihedral angle has been determined to be 70.73 (7)°. iucr.orgnih.gov

Conformational analysis through DFT helps to map the potential energy surface of the molecule, identifying various low-energy conformations and the energy barriers between them. This is particularly important for flexible molecules like this compound, which possesses rotatable bonds. guidechem.com For instance, in the related N-Boc-2-phenylpyrrolidine, DFT calculations combined with experimental data have determined the rotational barriers of the Boc group. acs.org

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potentials (MEP)

The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. schrodinger.comscience.gov A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO and thus the energy gap. tandfonline.comtandfonline.com For derivatives of pyrrolidine-2,5-dione, these calculations have been performed to assess their chemical reactivity. tandfonline.com The HOMO-LUMO gap can also be correlated with the wavelengths of light a molecule absorbs, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.nettandfonline.com This information is vital for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions. bohrium.com

Table 1: Computed Properties of (2R)-N-phenylpyrrolidine-2-carboxamide guidechem.com

| Property | Value |

| Molecular Weight | 190.246 g/mol |

| Molecular Formula | C11H14N2O |

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 190.110613074 |

| Monoisotopic Mass | 190.110613074 |

| Topological Polar Surface Area | 41.1 Ų |

| Heavy Atom Count | 14 |

| Complexity | 200 |

Prediction of Chemical Reactivity Descriptors (Electronegativity, Chemical Potential, Electrophilicity Index)

From the HOMO and LUMO energy values obtained through DFT calculations, several chemical reactivity descriptors can be calculated. These include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound in various reactions.

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, its behavior in a dynamic environment is also of great interest.

Theoretical Correlation with Experimental Spectroscopic Data for Conformational Assignments

Computational methods play a crucial role in interpreting experimental spectroscopic data. Theoretical vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra to make definitive assignments of vibrational modes. researchgate.net Similarly, calculated NMR chemical shifts can be compared with experimental data to confirm the structure and conformation of the molecule in solution. researchgate.net This synergy between theoretical calculations and experimental results provides a robust framework for structural elucidation.

In Silico Design and Virtual Screening Applications

The insights gained from computational studies of this compound can be leveraged for the rational design of new molecules with specific properties. By understanding the structure-activity relationships of this compound and its derivatives, researchers can use in silico methods to design and screen virtual libraries of related compounds for potential applications, for instance, as enzyme inhibitors. nih.govmdpi.com This computer-aided drug design (CADD) approach can significantly accelerate the discovery of new therapeutic agents by prioritizing the synthesis and testing of the most promising candidates. tandfonline.comarabjchem.orgresearchgate.net

Pharmacophore Modeling and Virtual Library Screening for this compound Derivatives

Computational methods, particularly pharmacophore modeling and virtual library screening, have been instrumental in the exploration and identification of this compound derivatives with potential therapeutic applications. These techniques allow for the rational design and high-throughput evaluation of vast numbers of virtual compounds, significantly accelerating the discovery of novel bioactive molecules.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For derivatives of this compound, this approach has been applied to delineate the structural requirements for various pharmacological activities. For instance, in the development of anticonvulsant agents, a pharmacophore model suggested the importance of specific structural components. researchgate.net These include an aromatic hydrophobic aryl ring, a hydrogen bonding domain, an electron donor atom, and a distal aryl ring. researchgate.net The this compound scaffold can be adapted to fit these pharmacophoric requirements.

Virtual library screening, often guided by pharmacophore models, involves the computational screening of large collections of chemical structures to identify those that are most likely to bind to a target of interest. This strategy has been employed in the design of libraries of 1-(sulfonyl)-N-phenylpyrrolidine-2-carboxamides. google.comgoogleapis.com The aim of creating such libraries is to systematically synthesize and explore a wide range of chemical diversity for biological and pharmaceutical screening against various targets. googleapis.com These libraries serve as a valuable resource for identifying new lead compounds that can modulate the function of a biological target. googleapis.com

One notable application of these computational techniques has been in the design of pyrrolidine (B122466) carboxamide inhibitors of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. mdpi.com In this research, a three-dimensional model of InhA in complex with a pyrrolidine carboxamide derivative was used to inform the design of new, more potent inhibitors. mdpi.com A training set of 20 pyrrolidine carboxamides with experimentally determined inhibitory activities was used to build a reliable quantitative structure-activity relationship (QSAR) model, further guiding the design process. mdpi.com

The following table summarizes key aspects of pharmacophore modeling and virtual screening studies involving this compound derivatives:

| Study Focus | Target/Application | Key Pharmacophoric Features/Screening Approach | Derivative Class |

| Anticonvulsant Agents | Not explicitly stated, but based on activity | Aromatic hydrophobic aryl ring, hydrogen bonding domain, electron donor, distal aryl ring. researchgate.net | N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) |

| General Drug Discovery | Various biological targets | Use of virtual library screening based on pharmacophore search to design compound libraries. google.comgoogleapis.com | 1-(sulfonyl)-N-phenylpyrrolidine-2-carboxamide |

| Antitubercular Agents | Enoyl-acyl carrier protein reductase (InhA) | Structure-based design using a 3D model of the target-ligand complex and development of a QSAR model. mdpi.com | Pyrrolidine carboxamides |

| Enzyme Inhibition | Notum carboxylesterase | Screening of a custom-designed acid fragment library. acs.org | 1-Phenylpyrrolidines |

These examples underscore the utility of computational chemistry in harnessing the structural framework of this compound to develop novel derivatives with tailored biological activities. By defining the key molecular interactions required for a desired effect, researchers can efficiently navigate vast chemical spaces to pinpoint promising candidates for further synthesis and experimental evaluation.

Advanced Derivatization and Scaffold Modification Studies of N Phenylpyrrolidine 2 Carboxamide

Design and Synthesis of Diverse N-Substituted Phenylpyrrolidine-2-carboxamide Analogues

The synthesis of diverse N-substituted phenylpyrrolidine-2-carboxamide analogues is a cornerstone of research programs aimed at discovering novel therapeutic agents. The primary synthetic strategy involves the coupling of a pyrrolidine-2-carboxylic acid derivative with a substituted aniline (B41778).

A common method begins with the activation of pyrrolidine-2-carboxylic acid (L-proline). This is often achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, pyrrolidine-2-carbonyl chloride can be synthesized from L-proline using reagents like phosphorus pentachloride (PCl₅) in acetyl chloride. researchgate.netrroij.com This activated intermediate is then reacted with a variety of substituted anilines in a suitable solvent, such as acetone (B3395972), often under reflux conditions, to yield the desired N-phenylpyrrolidine-2-carboxamide derivatives. researchgate.netrroij.com This approach allows for the introduction of a wide array of substituents onto the phenyl ring.

Further derivatization can be achieved by modifying the pyrrolidine (B122466) nitrogen. For example, N-acetylated analogues can be prepared by treating the N-(substituted phenyl)pyrrolidine-2-carboxamide product with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534). researchgate.netrroij.com This two-step process—amide bond formation followed by N-acylation—provides a robust platform for generating a library of diverse compounds. researchgate.netrroij.com

Another synthetic route involves the use of peptide coupling reagents. In this approach, a protected or unprotected pyrrolidine-2-carboxylic acid is directly coupled with an amine using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt). researchgate.net This method is often used for creating focused compound libraries, sometimes in a microtiter plate format for high-throughput synthesis and screening. nih.gov Modifications can be systematically introduced at various positions, such as the meta-position of the phenyl ring, to rapidly explore the chemical space around the core scaffold. nih.gov

The table below summarizes common synthetic strategies for producing these diverse analogues.

| Reaction Type | Starting Materials | Reagents & Conditions | Product Type | Reference |

| Acyl Chloride Formation & Amidation | Pyrrolidine-2-carboxylic acid, Substituted aniline | 1. PCl₅, Acetyl chloride2. Acetone, Reflux | N-(substituted phenyl)pyrrolidine-2-carboxamide | researchgate.netrroij.com |

| Peptide Coupling | Pyrrolidine-2-carboxylic acid, Substituted aniline | EDC, HOBt, NMM, THF | N-(substituted phenyl)pyrrolidine-2-carboxamide | researchgate.net |

| N-Acetylation | N-(substituted phenyl)pyrrolidine-2-carboxamide | Acetic anhydride, Triethylamine, Dichloromethane | 1-acetyl-N-(substituted phenyl)pyrrolidine-2-carboxamide | researchgate.netrroij.com |

| Microtiter Library Synthesis | Cyclohexyl pyrrolidine carboxylic acid, Diverse amines | HBTU, DIEA, DMF | Library of pyrrolidine carboxamide derivatives | nih.gov |

Pyrrolidine-2-carboxamide (B126068) as a Versatile Building Block in Complex Molecule Synthesis

The pyrrolidine-2-carboxamide scaffold is not only a target for direct derivatization but also serves as a versatile building block for the construction of more intricate molecular architectures. smolecule.com Its inherent chirality and the presence of multiple reaction sites make it an ideal starting point for synthesizing complex, polycyclic systems. chemshuttle.com

One notable application is in the sequential synthesis of tricyclic pyrrole-carboxamides. nih.gov In a multi-step reaction sequence, a protected amino acid ester can be transformed through a series of reactions, including Pauson-Khand, Stetter, and a microwave-assisted Paal-Knorr reaction, to generate complex tricyclic structures. nih.gov The pyrrolidine-2-carboxamide moiety is formed during this sequence, demonstrating its role as an integral component that can be incorporated into a larger, more complex framework. nih.gov The structural rigidity and defined stereochemistry of the pyrrolidine ring are crucial for guiding the stereochemical outcome of these complex transformations.

The pyrrolidine core is also a key component in the synthesis of various biologically active compounds, including drugs like Protirelin. mdpi.com In the synthesis of Protirelin, (S)-pyrrolidine-2-carboxamide is directly coupled with another peptide fragment to form the final tripeptide amide. mdpi.com This highlights its utility as a chiral precursor in peptide and peptidomimetic synthesis. smolecule.commedchemexpress.com

Furthermore, the pyrrolidine ring system provides a robust framework for developing enzyme inhibitors. chemshuttle.com Its ability to be functionalized allows for the precise positioning of chemical groups to interact with enzyme active sites. For example, derivatives have been synthesized to act as inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis, by serving as a core scaffold onto which various interacting moieties are attached. nih.gov

The versatility of pyrrolidine-2-carboxamide as a building block is summarized in the following table.

| Application Area | Synthetic Strategy | Resulting Structure | Significance | Reference |

| Complex Heterocycles | Stetter-Paal-Knorr Reaction Sequence | Tricyclic pyrrole-carboxamides | Access to complex, diverse chemical libraries | nih.gov |

| Peptide Synthesis | Direct coupling | Peptide hormones (e.g., Protirelin) | Use as a chiral precursor for bioactive peptides | mdpi.com |

| Enzyme Inhibitors | Scaffold functionalization | Potent enzyme inhibitors (e.g., InhA inhibitors) | Provides a rigid core for orienting functional groups | nih.gov |

Development of Protected Pyrrolidine-2-carboxamide Derivatives for Peptide Synthesis

In the realm of peptide synthesis, the controlled, sequential addition of amino acids is paramount. To achieve this, functional groups not involved in the desired amide bond formation must be temporarily blocked or "protected." The development of protected pyrrolidine-2-carboxamide derivatives is crucial for its successful incorporation into peptide chains. beilstein-journals.orgorgsyn.org L-proline, the parent amino acid of pyrrolidine-2-carboxamide, is a common starting material. researchgate.netorgsyn.org

A widely used protecting group for the pyrrolidine nitrogen is the tert-butyloxycarbonyl (Boc) group. The synthesis of Boc-protected proline is a standard procedure, often involving the reaction of L-proline with Boc anhydride in the presence of a base like triethylamine. researchgate.net This N-Boc protected proline can then be activated and coupled to an amine or another amino acid.

For instance, to synthesize (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, a key intermediate for certain enzyme inhibitors, L-proline is first N-acylated with chloroacetyl chloride. beilstein-journals.org The resulting (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is then converted to the corresponding carboxamide. This conversion can be achieved by activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and then reacting it with an ammonia (B1221849) source, such as ammonium (B1175870) bicarbonate. beilstein-journals.org

The synthesis of more complex peptide fragments also relies on such protection strategies. For example, in the synthesis of a precursor for the drug Pasireotide, a protected pyrrolidine derivative is reacted with Boc-diaminoethane. mdpi.com The use of protecting groups ensures that the reaction occurs at the desired location, preventing unwanted side reactions. After the coupling step, the protecting group can be removed under specific conditions (e.g., acid treatment for Boc-group removal) to allow for further chain elongation. researchgate.net

The table below outlines key aspects of using protected pyrrolidine-2-carboxamide derivatives.

| Protecting Group | Synthesis Method | Intermediate Formed | Application | Reference |

| Boc (tert-butyloxycarbonyl) | L-proline + Boc anhydride + Triethylamine | N-Boc-L-proline | General peptide synthesis, inhibitor synthesis | researchgate.net |

| Chloroacetyl | L-proline + Chloroacetyl chloride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Synthesis of specific enzyme inhibitor intermediates | beilstein-journals.org |

Structure-Activity Relationship (SAR) Studies Focused on Structural Features and Modifications

Structure-Activity Relationship (SAR) studies are critical for optimizing the biological activity of lead compounds. For this compound derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their potency and selectivity against various biological targets. rsc.orgnih.gov

Research on pyrrolidine carboxamides as inhibitors of the enzyme InhA from Mycobacterium tuberculosis has generated detailed SAR data. nih.govrsc.orgmdpi.com It was found that substitutions on the terminal phenyl ring are crucial for activity. Specifically, small, lipophilic substituents at the 3-position (meta-position) of the phenyl ring were preferable for optimal potency. rsc.org For example, compounds with meta-substituents showed the best inhibitory activity in initial screenings. nih.gov Further optimization revealed that the stereochemistry of the pyrrolidine ring is also critical, with one enantiomer often being significantly more active than the other. nih.gov

In the context of melanocortin-4 receptor ligands, a series of 3-arylpyrrolidine-2-carboxamide derivatives were synthesized to study the effects of cyclization. nih.gov These studies revealed that among the four possible stereoisomers, the (2R, 3R)-pyrrolidine isomer possessed the most potent affinity for the receptor, highlighting the importance of a specific three-dimensional arrangement of the substituents. nih.gov

Similarly, SAR studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors demonstrated that the nature of the linker between the pyrrolidine core and other parts of the molecule is important. rsc.org While conformationally flexible linkers increased inhibitory potency, they often reduced selectivity. Conversely, conformationally restricted linkers did not enhance potency but improved selectivity over related enzymes like fatty acid amide hydrolase (FAAH). rsc.org

The following table summarizes key SAR findings for this compound derivatives.

| Target | Structural Modification | Effect on Activity | Reference |

| InhA (M. tuberculosis) | Small, lipophilic 3-phenyl substituents | Increased inhibitory potency | nih.govrsc.org |

| InhA (M. tuberculosis) | Specific enantiomer of the pyrrolidine ring | Only one enantiomer is active | nih.gov |

| Melanocortin-4 Receptor | (2R, 3R)-stereoisomer of 3-arylpyrrolidine | Most potent affinity | nih.gov |

| NAAA | Conformationally flexible linkers | Increased potency, reduced selectivity | rsc.org |

| NAAA | Conformationally restricted linkers | Improved selectivity, no potency enhancement | rsc.org |

Supramolecular Chemistry and Non Covalent Interactions of N Phenylpyrrolidine 2 Carboxamide

Investigation of Hydrogen Bonding Architectures in Crystalline and Solution States

Hydrogen bonding plays a pivotal role in defining the molecular conformation and intermolecular aggregation of N-phenylpyrrolidine-2-carboxamide derivatives. The presence of both hydrogen bond donors (the N-H group of the amide and the pyrrolidine (B122466) ring) and acceptors (the carbonyl oxygen) allows for the formation of intricate and stable networks.

In the crystalline state, the structure of (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide has been elucidated through single-crystal X-ray diffraction. iucr.orgnih.govnih.gov This analysis reveals that molecules are linked by N—H⋯O hydrogen bonds, creating a layered structure parallel to the (001) crystal plane. iucr.orgnih.govnih.gov The pyrrolidinone ring is significantly twisted with respect to the phenyl plane, exhibiting a dihedral angle of 70.73 (7)°. iucr.orgnih.gov This twisted conformation is a key feature of its solid-state architecture. The hydrogen bonding parameters in the crystal lattice are well-defined, showcasing a clear and repeating pattern of intermolecular connections. iucr.org

| Hydrogen Bond Parameters for (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide in the Crystalline State | |

| Donor-H···Acceptor | D-H (Å) |

| N1—H1···O2 | 0.86 |

| N2—H2···O1 | 0.86 |